molecular formula C11H12BrFO3 B1401559 Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate CAS No. 872593-29-8

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

Cat. No.: B1401559
CAS No.: 872593-29-8
M. Wt: 291.11 g/mol
InChI Key: VFCKKUMZDVTPOR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoethoxy group and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. In this case, the reaction would involve the ethylation of 4-(2-bromoethoxy)-3-fluorobenzoic acid with ethanol in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is usually carried out in a controlled environment to minimize side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromoethoxy group can be substituted by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers or other substituted benzoates.

    Oxidation: Formation of 4-(2-bromoethoxy)-3-fluorobenzoic acid.

    Reduction: Formation of 4-(2-bromoethoxy)-3-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chloroethoxy)-3-fluorobenzoate
  • Ethyl 4-(2-iodoethoxy)-3-fluorobenzoate
  • Ethyl 4-(2-bromoethoxy)-3-chlorobenzoate

Uniqueness

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is unique due to the presence of both a bromoethoxy group and a fluorine atom. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCKKUMZDVTPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10832839
Record name Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10832839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872593-29-8
Record name Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10832839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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